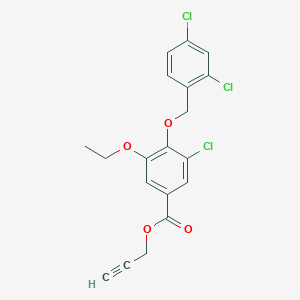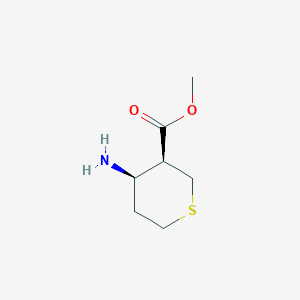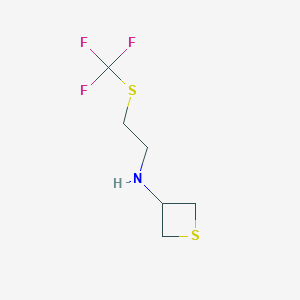
N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a trifluoromethylthio group and an ethylamine group attached to the thietane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine can be achieved through several methods. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which is particularly useful for synthesizing spirothietanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic thioetherification reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietanes.
Scientific Research Applications
N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine include other thietane derivatives and trifluoromethylthio-containing amines . Examples include:
- N-(2-(Trifluoromethylthio)ethyl)thietane
- N-(2-(Trifluoromethylthio)ethyl)thiirane
- N-(2-(Trifluoromethylthio)ethyl)oxetane
Uniqueness
This compound is unique due to its specific combination of a thietane ring and a trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H10F3NS2 |
|---|---|
Molecular Weight |
217.3 g/mol |
IUPAC Name |
N-[2-(trifluoromethylsulfanyl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C6H10F3NS2/c7-6(8,9)12-2-1-10-5-3-11-4-5/h5,10H,1-4H2 |
InChI Key |
KVCRZVONSUPDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
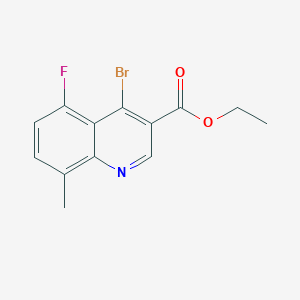
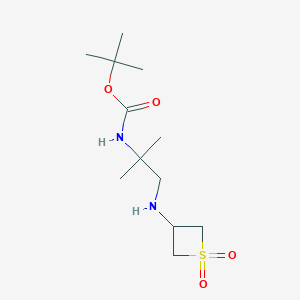
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13007518.png)
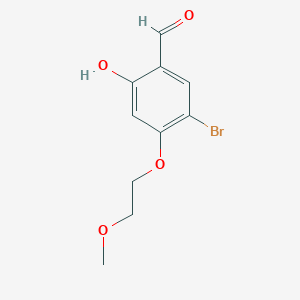

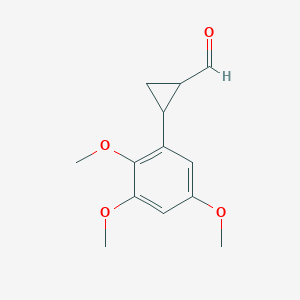
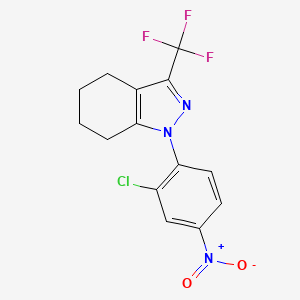
![6-Chloro-1H-benzo[d]imidazol-7-amine](/img/structure/B13007559.png)
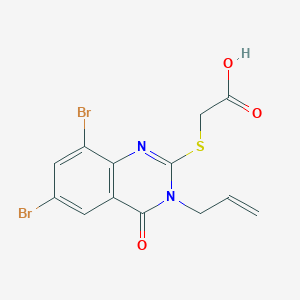
![2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine](/img/structure/B13007590.png)
![(1R,2R,5S,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13007591.png)
